molecular formula C11H17NO6 B1234164 Rhodiocyanoside D CAS No. 197508-56-8

Rhodiocyanoside D

Cat. No. B1234164
CAS RN: 197508-56-8
M. Wt: 259.26 g/mol
InChI Key: UMDGSPMIRLGQIM-ZCIPGPJXSA-N
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Description

Rhodiocyanoside D is a nitrile glucoside found in Lotus japonicus . The content of cyanogenic and nitrile glucosides in L. japonicus depends on plant developmental stage and tissue .


Synthesis Analysis

Biosynthetic studies using radioisotopes demonstrated that Rhodiocyanoside D is derived from the amino acid L-Ile . Two cytochromes P450, designated CYP79D3 and CYP79D4 in L. japonicus, catalyze the conversion of Val and Ile to the corresponding aldoximes in biosynthesis of cyanogenic glucosides and nitrile glucosides .


Chemical Reactions Analysis

Rhodiocyanoside D is involved in the biosynthesis of cyanogenic glucosides and nitrile glucosides in L. japonicus . The specific chemical reactions involving Rhodiocyanoside D are not detailed in the available sources.

properties

CAS RN

197508-56-8

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

(E)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]but-2-enenitrile

InChI

InChI=1S/C11H17NO6/c1-2-6(3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2+/t7-,8-,9+,10-,11-/m1/s1

InChI Key

UMDGSPMIRLGQIM-ZCIPGPJXSA-N

Isomeric SMILES

C/C=C(/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)\C#N

SMILES

CC=C(COC1C(C(C(C(O1)CO)O)O)O)C#N

Canonical SMILES

CC=C(COC1C(C(C(C(O1)CO)O)O)O)C#N

synonyms

rhodiocyanoside D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Rhodiocyanoside D

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